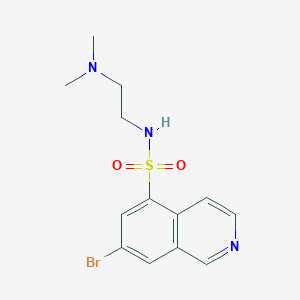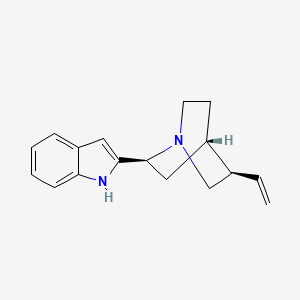
(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine is a complex organic compound that features a quinuclidine core with an indole moiety and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole and vinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted quinuclidine compounds.
Wissenschaftliche Forschungsanwendungen
(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its indole and quinuclidine moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine derivatives: Compounds with similar quinuclidine cores but different substituents.
Indole derivatives: Compounds featuring the indole moiety with various functional groups.
Vinyl-substituted compounds: Molecules with vinyl groups attached to different cores.
Uniqueness
(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine is unique due to the combination of its quinuclidine core, indole moiety, and vinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C17H20N2 |
|---|---|
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
2-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indole |
InChI |
InChI=1S/C17H20N2/c1-2-12-11-19-8-7-13(12)10-17(19)16-9-14-5-3-4-6-15(14)18-16/h2-6,9,12-13,17-18H,1,7-8,10-11H2/t12-,13-,17-/m0/s1 |
InChI-Schlüssel |
OOWNZMAMEIOHSE-DCGLDWPTSA-N |
Isomerische SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2C3=CC4=CC=CC=C4N3 |
Kanonische SMILES |
C=CC1CN2CCC1CC2C3=CC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)

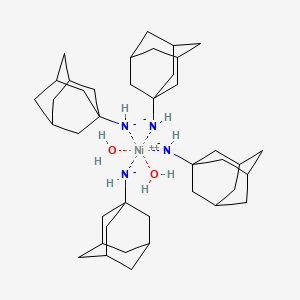
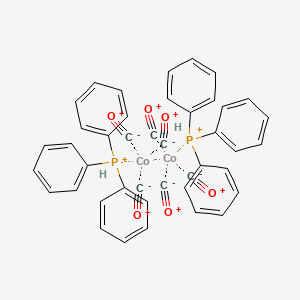
![6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13093604.png)
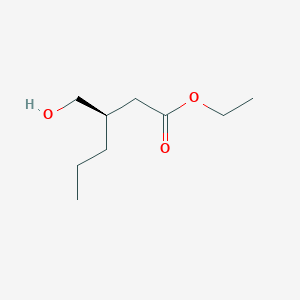
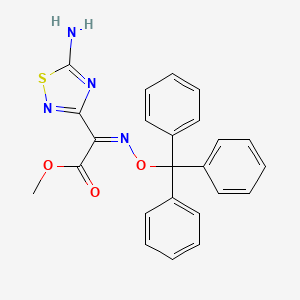
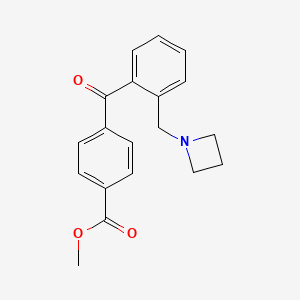
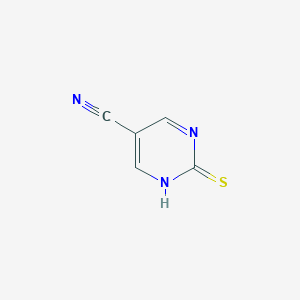
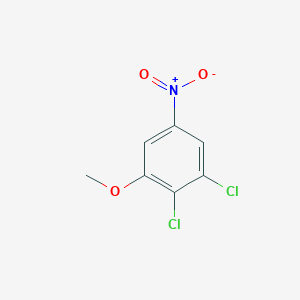
![2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13093645.png)

